molecular formula C8H5ClN2O B064389 1H-Benzimidazole-6-carbonyl chloride CAS No. 160882-30-4

1H-Benzimidazole-6-carbonyl chloride

Cat. No.: B064389
CAS No.: 160882-30-4
M. Wt: 180.59 g/mol
InChI Key: KEPSJISIUDGGSI-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-carbonyl chloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of a benzene ring fused to an imidazole ring. The carbonyl chloride group at the 6th position of the benzimidazole ring introduces significant reactivity, making this compound valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzimidazole with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 1H-benzimidazole-6-carboxylic acid.

    Condensation Reactions: It can react with amines to form ureas or with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used under mild conditions.

    Condensation Reactions: These reactions often require catalysts or activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    1H-Benzimidazole-6-carboxylic acid: Formed through hydrolysis.

    Ureas and Carbamates: Formed through condensation reactions with amines and alcohols, respectively.

Scientific Research Applications

1H-Benzimidazole-6-carbonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-carbonyl chloride
  • 1H-Benzimidazole-4-carbonyl chloride
  • 1H-Benzimidazole-5-carbonyl chloride

Comparison: While all these compounds share the benzimidazole core structure, the position of the carbonyl chloride group significantly influences their reactivity and applications. For instance, 1H-Benzimidazole-6-carbonyl chloride is unique due to its specific reactivity pattern and the types of derivatives it can form. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

3H-benzimidazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPSJISIUDGGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568260
Record name 1H-Benzimidazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160882-30-4
Record name 1H-Benzimidazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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